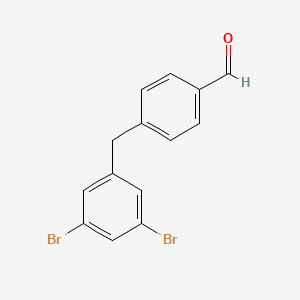
4-(3,5-Dibromobenzyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dibromobenzyl)benzaldehyde: is an organic compound with the molecular formula C14H10Br2O and a molecular weight of 354.04 g/mol It is a derivative of benzaldehyde, where the benzyl group is substituted with two bromine atoms at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(3,5-Dibromobenzyl)benzaldehyde typically involves the bromination of benzylbenzaldehyde. One common method includes the following steps:
Bromination of Benzylbenzaldehyde: Benzylbenzaldehyde is treated with bromine in the presence of a catalyst such as iron bromide.
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions:
4-(3,5-Dibromobenzyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(3,5-Dibromobenzyl)benzoic acid.
Reduction: 4-(3,5-Dibromobenzyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3,5-Dibromobenzyl)benzaldehyde has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3,5-Dibromobenzyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the aldehyde group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
類似化合物との比較
3,5-Dibromobenzaldehyde: Similar structure but lacks the benzyl group.
4-Bromobenzylbenzaldehyde: Contains only one bromine atom.
4-(3,5-Dichlorobenzyl)benzaldehyde: Similar structure with chlorine atoms instead of bromine.
Uniqueness:
4-(3,5-Dibromobenzyl)benzaldehyde is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and potential applications. The combination of the benzyl and aldehyde groups with bromine atoms provides a versatile platform for various chemical transformations and applications.
特性
分子式 |
C14H10Br2O |
|---|---|
分子量 |
354.04 g/mol |
IUPAC名 |
4-[(3,5-dibromophenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C14H10Br2O/c15-13-6-12(7-14(16)8-13)5-10-1-3-11(9-17)4-2-10/h1-4,6-9H,5H2 |
InChIキー |
TVYDZRDNMGNSEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC(=CC(=C2)Br)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


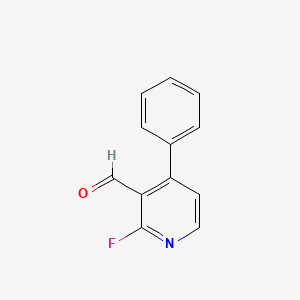
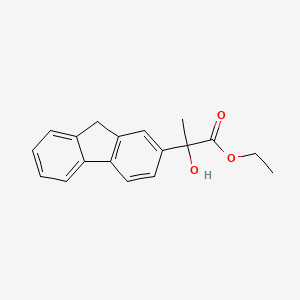
![N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({[bis(propan-2-yl)amino](methoxy)phosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide](/img/structure/B13886677.png)
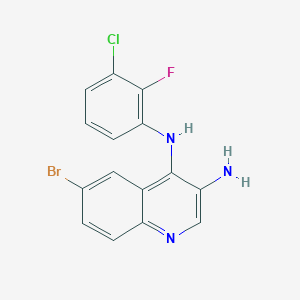
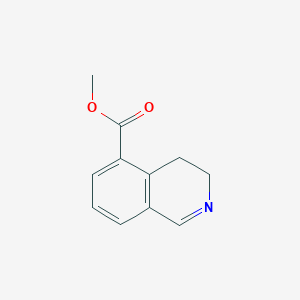
![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)
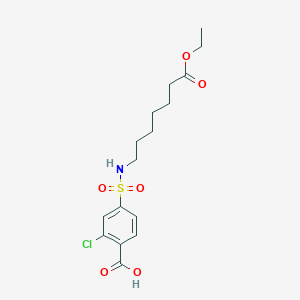
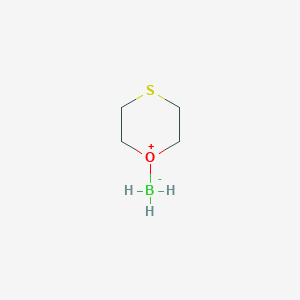
![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)
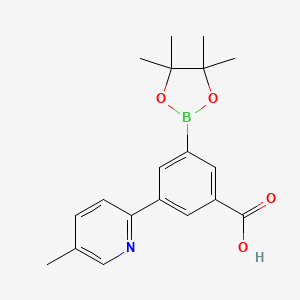
![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)
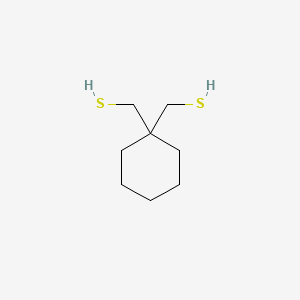
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)
